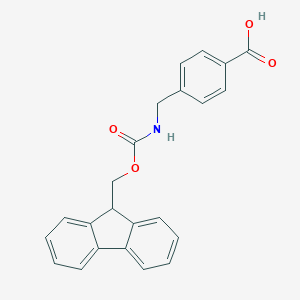

Fmoc-4-Amb-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHUROPSUJVMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373227 | |

| Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164470-64-8 | |

| Record name | 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(9-Fluorenylmethyloxycarbonylaminomethyl)-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-Amb-OH for Researchers, Scientists, and Drug Development Professionals

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its rigid structure and versatile chemical handles make it an invaluable tool for constructing complex peptide architectures and other molecular scaffolds. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, tailored for professionals in the field.

Core Properties of this compound

This compound is a white to off-white powder characterized by the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino functionality and a carboxylic acid group, enabling its sequential addition to a growing peptide chain.[1] Its key identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoic acid | [2] |

| Synonyms | Fmoc-4-(aminomethyl)benzoic acid, 4-(Fmoc-aminomethyl)benzoic acid | [1][3] |

| CAS Number | 164470-64-8 | [1][2][4] |

| Molecular Formula | C23H19NO4 | [1][2][4] |

| Molecular Weight | 373.40 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 224-228 °C | [1][3] |

| Solubility | Slightly soluble in water | [3] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8 °C | [1][4] |

Experimental Protocols

The utility of this compound is most prominently demonstrated in the context of Fmoc-based solid-phase peptide synthesis. Below are representative protocols for its synthesis and its application in peptide chain elongation.

1. Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of 4-(aminomethyl)benzoic acid with an Fmoc group. A general procedure, adapted from the synthesis of similar compounds, is as follows:

-

Materials: 4-(aminomethyl)benzoic acid, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu), a suitable base (e.g., sodium bicarbonate or N,N-diisopropylethylamine (DIPEA)), and a polar aprotic solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF)).[2]

-

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid in the chosen solvent under an inert atmosphere.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.

-

Add the base to the mixture and stir at room temperature for several hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, precipitate the product by pouring the reaction mixture into water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

2. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard SPPS protocols. The following outlines the key steps for coupling this compound to a resin-bound peptide chain.

-

Materials: Swollen peptide-resin with a free amino group, this compound, a coupling reagent (e.g., HBTU, HATU), an activator base (e.g., DIPEA or N-methylmorpholine (NMM)), and DMF.

-

Procedure:

-

Activation: Dissolve this compound, the coupling reagent (e.g., HATU), and an additive (e.g., HOAt) in DMF. Add the activator base (e.g., NMM) to the solution to pre-activate the carboxylic acid of this compound.

-

Coupling: Add the activated this compound solution to the swelled resin. Agitate the mixture at room temperature for a specified period (typically 1-4 hours) to allow for the formation of the amide bond.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added this compound, exposing a new free amino group for the next coupling cycle.

-

Confirmation: The completion of the coupling and deprotection steps can be monitored using qualitative tests such as the ninhydrin test.

-

Visualizations of Key Processes

To further elucidate the role and application of this compound, the following diagrams illustrate the logical workflow of its use in SPPS and a representative synthesis scheme.

Figure 1: Workflow of Solid-Phase Peptide Synthesis using this compound.

Figure 2: Representative Synthesis Scheme for this compound.

References

Fmoc-4-(aminomethyl)benzoic Acid: A Technical Guide for Advanced Peptide Synthesis and Drug Development

CAS Number: 164470-64-8

Abstract

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-AMB-OH) is a critical bifunctional linker and building block employed extensively in solid-phase peptide synthesis (SPPS) and the development of complex organic molecules. Its rigid phenyl structure provides defined spatial orientation, while the fluorenylmethoxycarbonyl (Fmoc) protected amine and the carboxylic acid functionalities allow for orthogonal ligation strategies. This technical guide provides an in-depth overview of the properties, synthesis, and applications of Fmoc-4-(aminomethyl)benzoic acid, with a focus on detailed experimental protocols and quantitative data relevant to researchers, scientists, and professionals in drug development.

Introduction

In the realm of peptide chemistry and drug discovery, the precise assembly of molecular scaffolds is paramount. Fmoc-4-(aminomethyl)benzoic acid serves as a key component in this assembly process. It is frequently used to create stable ester linkages to hydroxyl-functionalized resins, such as Wang resin, thereby establishing an acid-labile anchor for peptide chain elongation. The Fmoc protecting group offers the advantage of mild, base-catalyzed deprotection, preserving the integrity of sensitive amino acid side chains. This molecule is particularly valuable in the synthesis of peptide acids and as a non-natural amino acid analogue to introduce conformational constraints or act as a spacer in bioactive peptides. One notable application is its incorporation into GPR54 agonistic pentapeptides, highlighting its role in constructing novel therapeutic candidates.

Physicochemical and Analytical Data

Fmoc-4-(aminomethyl)benzoic acid is typically supplied as a white to off-white powder.[1] Key properties and identifiers are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 164470-64-8 | [1] |

| Molecular Formula | C₂₃H₁₉NO₄ | [1] |

| Molecular Weight | 373.41 g/mol | |

| Appearance | White Powder | |

| Melting Point | 224-228 °C | [1] |

| Purity (HPLC) | ≥98% | [1] |

| Solubility | Slightly soluble in water. Soluble in DMF and DCM. | |

| Storage Conditions | 2-8°C | [1] |

| Synonyms | Fmoc-4-Amb-OH, Fmoc-PAMB-OH | |

| PubChem ID | 2756083 | |

| MDL Number | MFCD01074693 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-4-(aminomethyl)benzoic acid in a research and development setting.

Esterification to Hydroxymethyl Resins (e.g., Wang Resin)

The primary application of Fmoc-4-(aminomethyl)benzoic acid is its attachment to a solid support to serve as a linker. The following protocol describes a standard procedure for its esterification to Wang resin, a p-alkoxybenzyl alcohol-functionalized polystyrene support.

Objective: To covalently attach Fmoc-4-(aminomethyl)benzoic acid to Wang resin via an acid-labile ester bond.

Materials:

-

Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g substitution)

-

Fmoc-4-(aminomethyl)benzoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid Phase Synthesis Vessel

Protocol:

-

Resin Swelling: Swell Wang resin (1 g) in DCM (10-15 mL) for 1 hour in a solid phase synthesis vessel. Drain the solvent.

-

Coupling Solution Preparation: In a separate flask, dissolve Fmoc-4-(aminomethyl)benzoic acid (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

-

Activation and Coupling:

-

Add the Fmoc-4-(aminomethyl)benzoic acid solution to the swollen resin.

-

Add DIC (2-4 equivalents) to the resin slurry.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Agitate the mixture at room temperature for 2-12 hours.

-

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 30 minutes.

-

Final Washing and Drying: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the functionalized resin in vacuo.

References

Fmoc-4-Amb-OH: A Technical Guide for Researchers

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a pivotal building block in the field of peptide chemistry and drug discovery. Its rigid structure and defined geometry make it a valuable component for constructing complex peptide architectures and peptidomimetics. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a derivative of 4-(aminomethyl)benzoic acid where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for its use in stepwise solid-phase peptide synthesis (SPPS).[1] The key properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)methyl)benzoic acid | |

| Synonyms | Fmoc-4-(aminomethyl)benzoic acid, 4-(Fmoc-aminomethyl)benzoic acid | [1] |

| CAS Number | 164470-64-8 | |

| Molecular Formula | C₂₃H₁₉NO₄ | |

| Molecular Weight | 373.40 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 224-228 °C | |

| Solubility | Soluble in organic solvents like DMF and DCM |

Applications in Research and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS) . The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[1]

Its utility extends to several key research areas:

-

Peptide Synthesis: It serves as a non-natural amino acid analogue, introducing a rigid benzoic acid moiety into the peptide backbone. This can be crucial for creating specific secondary structures or for use as a linker.[1]

-

Drug Development: The incorporation of this compound can enhance the pharmacokinetic properties of peptide-based drug candidates, such as improving their stability and bioavailability.[1]

-

Bioconjugation: The carboxylic acid group can be used for conjugation to other molecules, such as fluorescent dyes or drug payloads, to create targeted therapeutic or diagnostic agents.

A notable example of its application is in the synthesis of GPR54-agonistic pentapeptide derivatives, where it serves as a key component of the bioactive peptide.[2]

Experimental Protocols

The following section details a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether (cold)

Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free amino group.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the carboxylic acid group.

-

Allow the activation to proceed for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

-

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described above.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

-

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagram illustrates the key stages of incorporating this compound in a solid-phase peptide synthesis workflow.

Caption: Workflow for this compound incorporation in SPPS.

References

Applications of Fmoc-4-Amb-OH in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of bifunctional linkers is paramount in the synthesis of complex peptides, particularly for the generation of cyclic and constrained architectures that offer enhanced biological activity and stability. Among these, Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) has emerged as a versatile building block in solid-phase peptide synthesis (SPPS). Its rigid aromatic core and orthogonal protecting groups enable its application as a linker to facilitate head-to-tail cyclization of peptides on a solid support. This guide provides a comprehensive overview of the applications of this compound in peptide synthesis, with a focus on the preparation of cyclic peptides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this valuable synthetic tool.

Introduction to this compound

Fmoc-4-(aminomethyl)benzoic acid is a derivative of 4-aminobenzoic acid where the amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The molecule possesses two key functional groups amenable to standard peptide synthesis protocols: a carboxylic acid for amide bond formation and a protected primary amine. This bifunctional nature allows for its incorporation into a peptide sequence and subsequent utilization as an anchor point for cyclization.

The rigid benzoic acid backbone of this compound helps to pre-organize the linear peptide precursor in a conformation that can favor macrocyclization, potentially leading to higher yields and purities of the desired cyclic product.

Core Application: Head-to-Tail Peptide Cyclization

The primary application of this compound is as a linker to facilitate the on-resin, head-to-tail cyclization of peptides. This strategy involves anchoring the C-terminus of the linear peptide to a solid support via the this compound linker. Following the assembly of the peptide chain, the N-terminal Fmoc protecting group is removed, and the now-free amine is coupled with the carboxylic acid of the linker, which is activated to induce cyclization and concomitant cleavage from the resin. This approach is analogous to methodologies developed for similar linkers like 3-amino-4-(methylamino)benzoic acid (MeDbz)[1][2][3].

General Workflow for On-Resin Cyclization

The overall process for synthesizing a head-to-tail cyclic peptide using the this compound linker can be summarized in the following logical steps:

References

- 1. Frontiers | Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins [frontiersin.org]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group in SPPS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to the chemical elegance and practicality of a strategy that hinges on mild reaction conditions and high efficiency. This technical guide delves into the core principles of Fmoc-SPPS, offering a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to inform and empower researchers in their peptide synthesis endeavors.

The Orthogonal Strategy: A Paradigm of Selectivity

The power of the Fmoc-SPPS strategy lies in its orthogonality. The temporary Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile. Conversely, the permanent protecting groups on the amino acid side chains and the linker attaching the peptide to the solid support are acid-labile.[1][2] This fundamental difference allows for the selective removal of the Fmoc group at each cycle of peptide elongation without compromising the integrity of the side-chain protections or the peptide-resin linkage. This is a significant advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated acid treatments for deprotection, potentially leading to side-chain deprotection and peptide cleavage from the resin.[2]

The Fmoc group's stability to acid and lability to base provides a robust and versatile platform for the synthesis of a wide array of peptides, including those with sensitive modifications such as phosphorylation and glycosylation.[2]

The Chemistry of Fmoc-SPPS: A Step-by-Step Elucidation

The synthesis of a peptide using the Fmoc strategy is a cyclical process involving two key chemical transformations: Fmoc deprotection and amino acid coupling.

Fmoc Deprotection: Unmasking the Amine

The removal of the Fmoc group is achieved by treatment with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the resin-bound peptide.[3][4]

The highly reactive DBF is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, which is then washed away.[2][4] The progress of the deprotection reaction can be conveniently monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.[5]

Amino Acid Coupling: Forging the Peptide Bond

Following the removal of the Fmoc group and thorough washing to remove the deprotection reagents, the next Fmoc-protected amino acid is introduced. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is typically achieved using a coupling reagent.

A variety of coupling reagents are available, each with its own mechanism of action and efficacy. Common classes include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)), phosphonium salts (e.g., benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)), and aminium/uronium salts (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU)).[6][7] These reagents react with the Fmoc-amino acid to form a highly reactive intermediate, which is then readily attacked by the free amine of the peptide-resin, forming the new peptide bond.[8]

References

- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. youtube.com [youtube.com]

Fmoc-4-Amb-OH: A Technical Guide to its Application as a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a bifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) and the development of complex biomolecules. Its structure incorporates a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid aromatic spacer, and a carboxylic acid functionality. This unique combination of features makes it a valuable tool for introducing a stable aromatic moiety into peptide chains, as well as for the construction of more complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The Fmoc group provides temporary protection of the amino functionality, allowing for the stepwise assembly of peptides on a solid support. The benzoic acid group, on the other hand, can be activated for coupling to an amino group on a solid support or another molecule. The rigid nature of the benzene ring imparts conformational constraint, which can be advantageous in the design of bioactive peptides and peptidomimetics.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role as a versatile linker in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 4-(((9H-fluoren-9-yl)methoxy)carbonyl)aminomethyl)benzoic acid |

| CAS Number | 164470-64-8 |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.41 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Purity | Typically ≥98% by HPLC |

Experimental Protocols

Synthesis of this compound

A representative protocol for the synthesis of a closely related compound, N-Fmoc-p-aminobenzoic acid, which can be adapted for this compound, is described below. This synthesis achieved a high yield of the final product.[1]

Materials:

-

4-(aminomethyl)benzoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Anhydrous N-methylpyrrolidone (NMP)

-

Water

Procedure:

-

Under an inert atmosphere, dissolve 4-(aminomethyl)benzoic acid in anhydrous NMP.

-

Slowly add a solution of Fmoc-Cl or Fmoc-OSu in anhydrous NMP dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion of the reaction, slowly pour the mixture into water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data: A similar synthesis of N-Fmoc-p-aminobenzoic acid reported a yield of 94%.[1]

Solid-Phase Peptide Synthesis (SPPS) using this compound as a Linker

This compound can be incorporated into a peptide sequence on a solid support. The general workflow for SPPS is outlined below.

1. Resin Loading (Attachment of this compound to the resin):

-

The carboxylic acid of this compound is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

-

The activated linker is then coupled to an amino-functionalized solid support (e.g., aminomethyl resin).

2. Fmoc Deprotection:

-

The Fmoc protecting group on the linker is removed to expose the free amine.

-

Reagent: Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used.

-

Procedure: The resin is treated with the piperidine solution for a short period (e.g., 2 x 10 minutes) and then washed thoroughly with DMF.

3. Peptide Chain Elongation (Coupling of subsequent amino acids):

-

The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU, HBTU, or TBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

The activated amino acid is then coupled to the free amine on the resin-bound linker.

-

The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

4. Cleavage from the Resin:

-

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

-

Procedure: The resin is treated with the cleavage cocktail for a specified time (e.g., 2-3 hours) at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

Quantitative Data: While specific yields for coupling and cleavage using this compound as a linker are not readily available in the literature, the efficiency of these steps is generally high in SPPS, often exceeding 95% for each step under optimized conditions.

Applications in Drug Discovery

GPR54 Agonists

The 4-(aminomethyl)benzoic acid (Amb) moiety has been incorporated into pentapeptides that act as agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor.[2] GPR54 and its endogenous ligand, kisspeptin, play a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis and have been implicated in puberty onset and cancer metastasis.[1][3][4][5]

The rigid nature of the Amb linker can be used to constrain the conformation of the peptide, which can be beneficial for receptor binding and activity.

// Nodes Kisspeptin [label="Kisspeptin\n(or GPR54 Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR54 [label="GPR54", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gaq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2 [label="Ca²⁺\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(ERK1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Kisspeptin -> GPR54 [label="Binds"]; GPR54 -> Gaq11 [label="Activates"]; Gaq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> MAPK [label="Activates"]; MAPK -> Downstream; Ca2 -> Downstream; } GPR54 signaling cascade.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a stable linker in the construction of ADCs. In this application, the linker connects a monoclonal antibody to a potent cytotoxic drug. The benzoic acid functionality can be used to attach the linker to the antibody, while the aminomethyl group can be derivatized to connect to the drug payload. The rigidity of the aromatic ring can help to control the spacing and orientation of the drug relative to the antibody.

// Nodes Start [label="Start: Antibody, Linker-Payload", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation Reaction\n(e.g., via Lysine or Cysteine residues)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(e.g., Mass Spec, HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_ADC [label="Final ADC Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Conjugation; Conjugation -> Purification; Purification -> Characterization; Characterization -> Final_ADC; } Generalized ADC workflow.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used as a rigid component within the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The defined geometry of the Amb moiety can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

// Nodes PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Target [label="Target Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(Target-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_Target [label="Ubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Recycling [label="PROTAC Recycling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];

// Edges PROTAC -> Target [label="Binds"]; PROTAC -> E3_Ligase [label="Binds"]; Target -> Ternary_Complex; E3_Ligase -> Ternary_Complex; Ternary_Complex -> Ubiquitination; Ubiquitination -> Ub_Target; Ub_Target -> Proteasome; Proteasome -> Degradation; Ternary_Complex -> Recycling [style=dashed]; } PROTAC mechanism of action.

Conclusion

This compound is a versatile and valuable linker for the synthesis of peptides and other complex biomolecules. Its well-defined structure, straightforward incorporation into synthetic schemes, and the rigidity it imparts make it an attractive building block for researchers in peptide chemistry, drug discovery, and materials science. The applications highlighted in this guide, from modulating G protein-coupled receptor signaling to its potential role in the construction of ADCs and PROTACs, underscore the broad utility of this compound in advancing modern therapeutics. Further exploration of its use in novel drug delivery systems and biomaterials is warranted and expected to yield exciting new developments.

References

- 1. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-based solid-phase synthesis of GPR54-agonistic pentapeptide derivatives containing alkene- and fluoroalkene-dipeptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Kisspeptin–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]

- 5. academic.oup.com [academic.oup.com]

A Beginner's Guide to Fmoc-4-Amb-OH in Peptide Chemistry: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH), a crucial building block in modern solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and the experimental protocols necessary for its successful implementation in the synthesis of peptide amides.

Introduction to this compound

Fmoc-4-(aminomethyl)benzoic acid is a bifunctional linker, or "handle," extensively used in Fmoc-based solid-phase peptide synthesis. Its primary role is to connect the nascent peptide chain to a solid support, such as a polystyrene resin. The strategic design of this compound, featuring a base-labile Fmoc protecting group on the amino terminus and a carboxylic acid for attachment to the resin, makes it an invaluable tool for the production of C-terminal peptide amides. These peptide amides are of significant interest in drug discovery due to their increased metabolic stability and ability to mimic the native structure of many biologically active peptides.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key characteristics.

| Property | Value |

| Chemical Name | 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid |

| Synonyms | Fmoc-4-(aminomethyl)benzoic acid, Fmoc-Pamb-OH |

| CAS Number | 164470-64-8 |

| Molecular Formula | C₂₃H₁₉NO₄ |

| Molecular Weight | 373.40 g/mol |

| Appearance | White to off-white powder[1] |

| Purity | ≥98% (HPLC)[1] |

| Melting Point | 224-228 °C[1] |

| Solubility | Slightly soluble in water.[2][3] Soluble in common organic solvents used in peptide synthesis such as DMF and DCM. |

| Storage Conditions | 2-8 °C, in a well-sealed container, protected from heat and oxidizing agents.[1][3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The use of this compound is a cornerstone of the Fmoc/tBu strategy for SPPS, which allows for the assembly of peptide chains on a solid support under mild conditions. The workflow can be broadly categorized into four main stages: Resin Loading, Peptide Chain Elongation, and Final Cleavage.

SPPS Workflow Overview

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing the this compound linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a peptide amide using this compound as a linker on a 2-chlorotrityl chloride resin.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the this compound linker to the solid support.

Materials:

-

2-Chlorotrityl chloride resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in the reaction vessel.

-

Drain the DCM.

-

Dissolve this compound (1.5 eq) and DIPEA (4.0 eq) in anhydrous DCM.

-

Add the solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.

-

To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation

This cyclical process involves the sequential deprotection of the Fmoc group and coupling of the next Fmoc-protected amino acid.

Materials:

-

This compound loaded resin

-

Fmoc-protected amino acids

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA

-

DMF

-

DCM

Procedure (per cycle):

-

Fmoc Deprotection:

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF and add the 20% piperidine/DMF solution.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

-

Pre-activate the mixture by letting it stand for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This is the final step to release the synthesized peptide amide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin with DCM and dry it under vacuum.

-

Place the dry resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry it under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The ability to synthesize peptide amides with high fidelity using this compound is of paramount importance in the pharmaceutical industry. Many peptide-based therapeutics require a C-terminal amide to enhance their biological activity and stability. By providing a reliable method for their synthesis, this compound facilitates the development of novel drug candidates for a wide range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.

Conclusion

This compound is a versatile and indispensable tool in the field of peptide chemistry. Its well-defined properties and robust performance in solid-phase peptide synthesis enable the efficient and reliable production of C-terminal peptide amides. This guide provides beginners with the foundational knowledge and practical protocols to confidently incorporate this compound into their research and development workflows, ultimately contributing to advancements in peptide-based therapeutics and materials science.

References

- 1. 4-(Fmoc-aminomethyl)benzoic acid, ≥98% (164470-64-8) - 4-(Fmoc-aminomethyl)benzoic acid, ≥98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 2. 4-(FMOC-AMINOMETHYL)BENZOIC ACID | 164470-64-8 [chemicalbook.com]

- 3. 4-(Fmoc-aminomethyl)benzoic acid, 95% | Fisher Scientific [fishersci.ca]

The Core of Fmoc Chemistry: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, a profound understanding of Fluorenylmethyloxycarbonyl (Fmoc) chemistry is fundamental for the successful solid-phase peptide synthesis (SPPS). This guide delves into the core principles of Fmoc chemistry, providing detailed experimental protocols, quantitative data for critical steps, and visualizations of the key workflows.

Fundamental Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the predominant method for synthesizing peptides in both academic and industrial laboratories.[1][2] Its popularity stems from its milder reaction conditions compared to the traditional Boc/Benzyl approach, making it compatible with a wider range of sensitive and modified peptides, such as those with glycosylation or phosphorylation.[1][2] The core of the Fmoc strategy lies in its orthogonal protection scheme, where the temporary Nα-amino protecting group (Fmoc) is labile to a weak base, while the permanent side-chain protecting groups are cleaved by a strong acid.[3][4] This orthogonality ensures the selective deprotection of the N-terminus at each cycle without affecting the integrity of the growing peptide chain's side chains.[4]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

-

Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide chain.

-

Washing: Thorough washing of the resin-bound peptide to remove excess reagents and byproducts before proceeding to the next cycle.

This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid cocktail.

Experimental Protocols

Detailed and optimized protocols are crucial for achieving high yields and purity in peptide synthesis. The following sections provide step-by-step methodologies for the key stages of Fmoc-SPPS.

Resin Swelling and Preparation

Proper swelling of the resin is critical for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites within the polymer matrix.

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

-

Add a suitable solvent, typically DMF or dichloromethane (DCM), to the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction.

Protocol:

-

To the swelled and drained resin, add a 20% (v/v) solution of piperidine in DMF.

-

Agitate the mixture at room temperature. The reaction time can vary, but a typical procedure involves two treatments: an initial 1-3 minute treatment followed by a second treatment of 5-20 minutes.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (typically 3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

The formation of the peptide bond is a critical step that requires the activation of the incoming amino acid's carboxyl group. A variety of coupling reagents are available, each with its own advantages.

Protocol using HATU/DIPEA:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an equivalent amount of an activating agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For sterically hindered amino acids or difficult sequences, the reaction time may be extended, or a double coupling may be performed.

-

After the coupling, drain the reaction solution and wash the resin thoroughly with DMF.

Monitoring Reaction Completion

Ensuring the completion of both deprotection and coupling steps is vital for the synthesis of high-purity peptides.

-

Kaiser Test (for primary amines): This colorimetric test is used to detect the presence of free primary amines after coupling. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.[5]

Protocol:

-

Take a small sample of resin beads (a few beads are sufficient).

-

Wash the beads with ethanol.

-

Add a few drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

-

Heat the sample at 100-120°C for 3-5 minutes.

-

Observe the color of the beads and the solution.

-

-

UV-Vis Monitoring of Fmoc Deprotection: The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that can be quantified by measuring its absorbance at approximately 301 nm.[6][7] This allows for real-time monitoring of the deprotection step and can also be used to determine the initial loading of the resin.[7]

Protocol:

-

Collect the filtrate from the Fmoc deprotection step in a volumetric flask.

-

Dilute the solution to a known volume with 20% piperidine in DMF.

-

Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

-

Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹).[8]

-

Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid cocktail containing scavengers to prevent side reactions.

Protocol:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 3). A common general-purpose cocktail is "Reagent K".

-

Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).

-

Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide under vacuum.

Quantitative Data in Fmoc Chemistry

The efficiency of each step in SPPS can be quantified to optimize the synthesis process. The following tables summarize key quantitative data.

Table 1: Fmoc Deprotection Conditions and Times

| Deprotecting Reagent | Concentration | Typical Reaction Time | Notes |

| Piperidine | 20% in DMF | 2 x (1-3 min + 5-20 min) | Standard and widely used. |

| Piperidine | 5% in DMF | 20-30 min for initial residues | Can be slower, especially for aggregating sequences where times can increase to over 100 minutes.[3] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | Significantly faster than piperidine | Non-nucleophilic, requires a scavenger like piperidine to trap dibenzofulvene. Not recommended for Asp-containing peptides due to aspartimide formation.[3] |

| 4-Methylpiperidine (4-MP) | 20% in DMF | Similar to piperidine | May offer advantages in reducing aggregation for certain sequences. |

| Piperazine (PZ) | 10% in DMF/Ethanol (9:1) | Similar to piperidine | An alternative to piperidine. |

Table 2: Common Coupling Reagents and Conditions

| Coupling Reagent | Activating Additive | Base (Equivalents) | Typical Coupling Time | Key Features |

| Uronium/Aminium Salts | ||||

| HATU | None | DIPEA (2) | 15-60 min | Highly efficient, especially for hindered couplings. |

| HBTU | HOBt | DIPEA (2) | 15-60 min | A common and effective coupling reagent. |

| COMU | None | DIPEA (1) | 15-60 min | High coupling efficiency and reduced epimerization.[9] |

| Carbodiimides | ||||

| DIC | HOBt or OxymaPure | None | 30-120 min | Cost-effective; byproduct (DCU) is soluble in DMF. |

| DCC | HOBt | None | 30-120 min | Byproduct (DCU) is insoluble and needs to be filtered. |

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Name | Composition (v/v or w/v) | Typical Cleavage Time | Target Residues and Applications |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | General purpose, effective for peptides containing Cys, Met, Trp, and Tyr. |

| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | 2-4 hours | Suitable for most sequences without sensitive residues like Cys, Met, or Trp. |

| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | 2-4 hours | Recommended for peptides containing sulfonyl-protected Arginine (Pbf, Pmc). |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | 2-4 hours | Good for scavenging trityl groups from His, Cys, Asn, Gln. |

| Dilute TFA | 1-2% TFA in DCM | 1-2 hours | For cleavage from highly acid-labile resins (e.g., 2-chlorotrityl) to obtain protected peptide fragments. |

Visualizing Fmoc Chemistry Workflows

Graphical representations of the experimental workflows can aid in understanding the logical progression of the synthesis.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: The final cleavage and deprotection workflow in Fmoc-SPPS.

Conclusion

Fmoc chemistry remains the cornerstone of modern peptide synthesis due to its versatility, mild reaction conditions, and amenability to automation. A thorough understanding of the fundamental principles, meticulous execution of experimental protocols, and careful monitoring of reaction progress are paramount for the successful synthesis of high-quality peptides for research and therapeutic applications. This guide provides a comprehensive overview of the core aspects of Fmoc-SPPS, serving as a valuable resource for both novice and experienced peptide chemists.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. biotage.com [biotage.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Building Block: A Technical Guide to Fmoc-4-Amb-OH

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and peptidomimetic design. Among these valuable tools, 4-(Fmoc-aminomethyl)benzoic acid (Fmoc-4-Amb-OH) has emerged as a key player, offering a unique combination of rigidity and functionality. This in-depth guide explores the discovery and historical context of this compound, providing a comprehensive overview of its synthesis, properties, and applications in the field of peptide science.

A Lineage Rooted in Solid-Phase Peptide Synthesis

The story of this compound is intrinsically linked to the evolution of solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield in the early 1960s. This method dramatically simplified the arduous process of peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support. The choice of protecting groups for the amino acid monomers is critical to the success of SPPS.

A significant advancement in this area came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This base-labile group offered a milder and orthogonal alternative to the acid-labile tert-butyloxycarbonyl (Boc) group, which was prevalent at the time. The milder conditions required for Fmoc removal expanded the repertoire of chemical modifications that could be incorporated into peptides, paving the way for the synthesis of more complex and sensitive molecules.

It was within this landscape of advancing peptide chemistry that non-natural amino acids like 4-(aminomethyl)benzoic acid (4-Amb-OH) gained prominence. The incorporation of such "unnatural" residues allows for the fine-tuning of peptide properties, including conformational rigidity, enzymatic stability, and receptor binding affinity. The rigid benzoic acid structure of 4-Amb-OH, in particular, can act as a turn-inducing element, influencing the peptide's secondary structure.

While the precise first synthesis and report of this compound (CAS Number: 164470-64-8) is not prominently documented in a single landmark publication, its emergence is a logical progression from the established use of both the Fmoc protecting group and non-natural amino acids in SPPS. Its utility as a building block for creating peptidomimetics and other structured oligomers became apparent to researchers in the field.

Physicochemical Properties and Data

This compound is a white to off-white powder with a molecular weight of 373.40 g/mol . Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₉NO₄ | [3] |

| Molecular Weight | 373.40 g/mol | |

| CAS Number | 164470-64-8 | [3] |

| Melting Point | 224-228 °C | |

| Appearance | White to almost white powder | |

| Purity | ≥98.0% (typically by HPLC) | [3] |

| Storage Temperature | 2-8°C |

Experimental Protocols: Synthesis of this compound

Materials:

-

4-(aminomethyl)benzoic acid

-

9-fluorenylmethyloxysuccinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dioxane or a similar organic solvent

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolution: 4-(aminomethyl)benzoic acid is dissolved in an aqueous solution of a base, such as 10% sodium bicarbonate, at 0°C.

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu or Fmoc-Cl in a suitable organic solvent like dioxane is added dropwise to the stirred solution of 4-(aminomethyl)benzoic acid. The reaction mixture is typically stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is diluted with water and washed with a water-immiscible organic solvent like ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxylic acid and causes the this compound product to precipitate.

-

Extraction: The precipitated product is then extracted into an organic solvent such as ethyl acetate.

-

Washing and Drying: The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

Core Applications in Research and Development

This compound serves as a versatile building block in several key areas of chemical and pharmaceutical research:

-

Peptide and Peptidomimetic Synthesis: Its primary application is in SPPS to introduce a rigid, aromatic spacer into a peptide backbone.[3] This can be used to control the conformation of the peptide, enhance its stability against enzymatic degradation, and improve its pharmacokinetic properties.

-

Drug Development: The unique structural features of this compound make it a valuable component in the design of novel drug candidates.[3] By modifying peptides with this building block, researchers can develop more potent and selective therapeutic agents.

-

Materials Science: The rigid nature of the benzoic acid moiety can impart specific mechanical properties to materials, making it a candidate for the development of novel biomaterials and polymers.

Workflow and Logical Relationships

The integration of this compound into SPPS follows a well-defined workflow. The diagram below illustrates the key steps.

The following diagram illustrates the logical relationship in the synthesis of this compound.

References

Methodological & Application

Application Note: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(aminomethyl)benzoic Acid (Fmoc-4-Amb-OH)

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a non-natural, rigid amino acid derivative commonly used in peptide synthesis. Its rigid benzene ring structure makes it an invaluable tool for introducing conformational constraints into peptides, studying structure-activity relationships (SAR), and developing peptidomimetics with enhanced stability and specific binding properties. This document provides a comprehensive protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Principle of Synthesis: Fmoc-SPPS is a cyclical process performed on a solid polymer support (resin). The synthesis starts from the C-terminus of the peptide and proceeds to the N-terminus.[1][2] Each cycle consists of two main steps:

-

Fmoc Deprotection: The removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group with a mild base, typically a solution of piperidine in DMF, to expose a free amine.[3][4]

-

Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.[3][5]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Visualizing the Building Block and Process

The chemical structure of the key building block and the synthesis workflow are outlined below.

Caption: Chemical structure of Fmoc-4-(aminomethyl)benzoic acid.

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Materials and Reagents

This table summarizes the necessary reagents and materials for the synthesis.

| Category | Item |

| Resin | Rink Amide Resin or Wang Resin (0.3 - 0.8 mmol/g loading) |

| Amino Acids | Fmoc-protected amino acids (including this compound) |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine |

| Coupling Reagents | HBTU, HATU, or DIC/HOBt |

| Activation Base | N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF |

| Washing Solvents | DMF, DCM, Isopropanol (IPA) |

| Cleavage Cocktail | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) |

| Hardware | Solid-phase synthesis vessel, Shaker, Filtration apparatus |

| Monitoring | Kaiser Test (Ninhydrin) reagents |

Synthesis Protocol (0.1 mmol Scale)

The following protocol outlines the manual synthesis process on a 0.1 mmol scale. Adjust volumes and weights accordingly for different scales.

Step 1: Resin Preparation (Swelling)

-

Weigh 100-250 mg of resin (depending on loading capacity to achieve 0.1 mmol) into the synthesis vessel.

-

Add 5 mL of DMF to the resin.

-

Allow the resin to swell for at least 1-2 hours on a shaker at room temperature.[6]

-

After swelling, drain the DMF from the vessel.

Step 2: The SPPS Cycle (Deprotection and Coupling) This cycle is repeated for every amino acid, including this compound.

Caption: The core Fmoc-SPPS cycle for peptide chain elongation.

2.1. Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.

-

Shake for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF.

-

Shake for 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]

-

Drain the solution and wash the resin thoroughly (5 x 5 mL DMF washes).

2.2. Amino Acid Coupling (HBTU/DIEA Example):

-

In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.

-

Add DIEA (0.8 mmol, 8 eq) to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

After coupling, drain the solution and wash the resin (3 x 5 mL DMF washes).

-

Perform a Kaiser test to confirm the absence of free primary amines. A negative result (blue beads) indicates a successful coupling. If positive (yellow beads), a recoupling step may be necessary.

Step 3: Final Cleavage and Deprotection

-

After the final SPPS cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for 30 minutes.

-

Prepare a cleavage cocktail. A standard choice is Reagent K : 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Shake gently for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Step 4: Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following table provides a summary of reagent quantities for a standard 0.1 mmol synthesis.

| Step | Reagent | Equivalents (eq) | Amount for 0.1 mmol Scale |

| Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |

| Coupling | Fmoc-Amino Acid | 4.0 | 0.40 mmol |

| HBTU (or other activator) | 3.8 | 0.38 mmol (144 mg) | |

| DIEA (or other base) | 8.0 | 0.80 mmol (139 µL) | |

| Cleavage | TFA / H₂O / TIS (95:2.5:2.5) | - | 5 mL |

Note: The equivalents for coupling are relative to the initial loading of the resin. These are standard starting conditions and may require optimization depending on the specific peptide sequence. This compound is expected to couple with efficiency similar to other standard Fmoc-amino acids.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. wernerlab.weebly.com [wernerlab.weebly.com]

- 7. Bot Detection [iris-biotech.de]

- 8. chempep.com [chempep.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Utilizing Fmoc-4-Amb-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a 4-(aminomethyl)benzoic acid moiety into a peptide sequence. This non-natural amino acid analog is particularly useful for creating peptides with modified backbones, altering their conformational properties, and for the synthesis of C-terminal peptide amides. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptides using standard Fmoc-SPPS chemistry.

Principle and Application

In Fmoc-SPPS, the Nα-amino group of amino acids is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This compound is employed as a standard Fmoc-protected amino acid in the synthesis cycle. Its primary application is to serve as a C-terminal residue that, upon cleavage from an appropriate resin (e.g., Rink Amide resin), yields a peptide with a C-terminal 4-(aminomethyl)benzamide. This strategy is advantageous for mimicking the C-terminal amide functionality of many biologically active peptides.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound and the synthesis of a peptide amide on a Rink Amide resin.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Activator (e.g., HOBt)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Trifluoroacetic acid (TFA) for HPLC

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat the treatment with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Coupling of this compound

-

Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Completion Check (Optional): Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Chain Elongation

Repeat the Fmoc deprotection (Protocol 1, step 2) and coupling (Protocol 2) steps for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Cleavage and Deprotection

-

Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group using the deprotection protocol.

-

Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.

-

Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dry resin. Gently agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a model pentapeptide (H-Gly-Phe-Leu-Ser(tBu)-Amb-NH₂) using the protocols described above.

| Parameter | Value | Notes |

| Resin | Fmoc-Rink Amide | 0.5 mmol/g substitution |

| Scale of Synthesis | 0.1 mmol | |

| This compound Coupling Efficiency | >99% | Determined by Kaiser test |

| Overall Crude Peptide Yield | 75-85% | Based on initial resin loading |

| Purity of Crude Peptide | 60-70% | Determined by analytical RP-HPLC |

| Purity after RP-HPLC Purification | >98% | Determined by analytical RP-HPLC |

| Final Purified Peptide Yield | 30-40% | Based on initial resin loading |

Visualizations

Experimental Workflow for SPPS using this compound

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship of SPPS Steps

Caption: Logical flow of the key stages in SPPS.

Conclusion